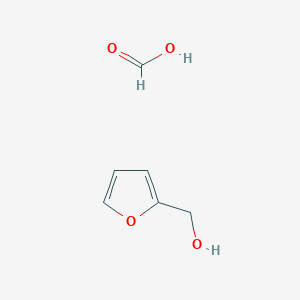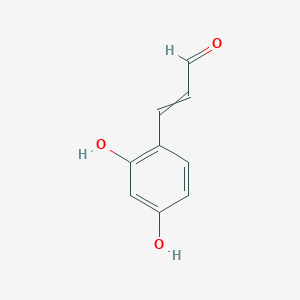
2-(3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Diacetyloxy-3,4-dihydro-2H-pyran-2-yl)acetic acid is an organic compound that belongs to the class of pyran derivatives This compound is characterized by its unique structure, which includes a dihydropyran ring substituted with acetyloxy groups and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl)acetic acid typically involves the acetylation of 3,4-dihydro-2H-pyran derivatives. One common method includes the reaction of 3,4-dihydro-2H-pyran with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired diacetyloxy derivative.
Industrial Production Methods: Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-(3,4-Diacetyloxy-3,4-dihydro-2H-pyran-2-yl)acetic acid can undergo various chemical reactions, including:
Hydrolysis: The acetyloxy groups can be hydrolyzed to yield the corresponding dihydroxy derivative.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous acids or bases.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Hydrolysis: Yields dihydroxy derivatives.
Oxidation: Produces carboxylic acids or ketones.
Substitution: Results in various substituted pyran derivatives.
Scientific Research Applications
2-(3,4-Diacetyloxy-3,4-dihydro-2H-pyran-2-yl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-(3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl)acetic acid involves its interaction with various molecular targets. The acetyloxy groups can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. Additionally, the dihydropyran ring can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
3,4-Dihydro-2H-pyran: A precursor in the synthesis of 2-(3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl)acetic acid.
2,3-Dihydro-4H-pyran: Another pyran derivative with similar structural features.
Tetrahydropyran: A fully saturated analog of dihydropyran.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of acetyloxy groups enhances its reactivity and potential for derivatization, making it a valuable compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C11H14O7 |
|---|---|
Molecular Weight |
258.22 g/mol |
IUPAC Name |
2-(3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl)acetic acid |
InChI |
InChI=1S/C11H14O7/c1-6(12)17-8-3-4-16-9(5-10(14)15)11(8)18-7(2)13/h3-4,8-9,11H,5H2,1-2H3,(H,14,15) |
InChI Key |
UHUOKLKCUCLRGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C=COC(C1OC(=O)C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Methylquinazolin-2-yl)amino]-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4-ol](/img/structure/B14100311.png)
![N'-[6-(4-bromophenyl)-3,4,5-tricyanopyridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B14100322.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B14100327.png)



![3-butyl-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14100351.png)
![ethyl {2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}acetate](/img/structure/B14100354.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B14100358.png)
![8-[(2E)-2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl]-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14100359.png)

![2-phenyl-5-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14100377.png)

